molecular formula C5H11BO2 B8822208 [(1E)-3-Methylbut-1-en-1-yl]boronic acid CAS No. 70813-75-1

[(1E)-3-Methylbut-1-en-1-yl]boronic acid

Cat. No.: B8822208
CAS No.: 70813-75-1
M. Wt: 113.95 g/mol
InChI Key: LFWFFPWFHYNDPI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Organoboron Compounds as Synthetic Building Blocks

Organoboron compounds, a class that includes vinylic boronic acids, are highly versatile intermediates in organic synthesis. digitellinc.com Their utility stems from their stability, low toxicity, and the predictable reactivity of the carbon-boron bond. nih.gov These compounds are crucial building blocks for creating a wide array of carbon-carbon and carbon-heteroatom bonds. acs.org One of the most prominent applications is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds. nih.govnumberanalytics.com Beyond coupling reactions, organoboron compounds are employed in the development of pharmaceuticals, materials science applications like organic light-emitting diodes (OLEDs), and as chemical sensors. acs.orgnumberanalytics.comwikipedia.org Their degradation product is often the environmentally benign boric acid, aligning with the principles of "green" chemistry. nih.govwiley-vch.de

The Role of Boronic Acids in Catalytic Transformations

While widely recognized as reagents in transition metal-catalyzed reactions, boronic acids are also emerging as effective catalysts in their own right. researchgate.netrsc.org As stable, organic-soluble Lewis acids, they can catalyze a variety of chemical transformations. nih.gov The catalytic activity of boronic acids often involves the activation of hydroxyl groups by forming reversible covalent bonds. researchgate.netualberta.ca This mode of activation facilitates reactions such as the formation of amides from carboxylic acids and amines, cycloaddition reactions, and conjugate additions. researchgate.netrsc.orgscholaris.ca By circumventing the need for stoichiometric activating agents, boronic acid catalysis offers a more atom-economical and milder reaction pathway. researchgate.netrsc.org

Structural and Configurational Features of [(1E)-3-Methylbut-1-en-1-yl]boronic acid

This compound is a member of the alkenylboronic acid subclass. wiley-vch.de Its structure is defined by a five-carbon chain containing a double bond, with a boronic acid [-B(OH)₂] group attached to one of the sp²-hybridized carbons and an isopropyl group at the other end.

The key structural features include:

A Carbon-Boron Bond : The molecule contains a covalent bond between a carbon atom of the vinyl group and the boron atom. wiley-vch.de

sp²-Hybridized Boron : The boron atom is sp²-hybridized, possessing a vacant p-orbital, which confers its Lewis acidic character. wiley-vch.dewiley-vch.de This orbital is perpendicular to the trigonal planar arrangement of its three substituents (one carbon, two hydroxyl groups). wiley-vch.de

(E)-Configuration : The designation "(1E)" indicates the stereochemistry at the carbon-carbon double bond is trans, meaning the boronic acid group and the main part of the carbon chain are on opposite sides of the double bond. This configuration is a critical feature influencing the molecule's reactivity and the stereochemistry of its products.

Below are the key chemical properties of this compound.

PropertyValue
Molecular Formula C₅H₁₁BO₂
Molecular Weight 113.952 g/mol organoborons.com
CAS Number 70813-75-1 organoborons.com
Melting Point 44-46 ºC organoborons.com
Synonym (3-methyl-but-1-en-t-yl)-boronic acid organoborons.com

Historical Context and Evolution of Research on Unsaturated Boronic Acids

The history of boronic acids dates back to 1860, when Edward Frankland reported the first synthesis and isolation of a boronic acid, specifically ethylboronic acid. nih.govwikipedia.orgwiley-vch.de This was achieved through the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), followed by air oxidation. wiley-vch.de For many years, the field saw steady but limited progress.

The landscape of organoboron chemistry was revolutionized by the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. numberanalytics.com This surge in interest dramatically increased the demand for a diverse range of boronic acids, including unsaturated variants like vinylic and aryl boronic acids. google.com

The synthesis of unsaturated boronic acids has evolved significantly. Early methods often relied on the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters. nih.govpharmiweb.com A major advancement was the development of hydroboration, particularly the hydroboration of alkynes, which provides a direct and often stereoselective route to vinylic boronic acids and their esters. organic-chemistry.org Modern synthetic methods continue to be refined, focusing on improving efficiency, functional group tolerance, and stereocontrol to access a wide variety of structurally complex unsaturated boronic acids for use in synthesis. organic-chemistry.orgnih.gov

Properties

CAS No.

70813-75-1

Molecular Formula

C5H11BO2

Molecular Weight

113.95 g/mol

IUPAC Name

[(E)-3-methylbut-1-enyl]boronic acid

InChI

InChI=1S/C5H11BO2/c1-5(2)3-4-6(7)8/h3-5,7-8H,1-2H3/b4-3+

InChI Key

LFWFFPWFHYNDPI-ONEGZZNKSA-N

Isomeric SMILES

B(/C=C/C(C)C)(O)O

Canonical SMILES

B(C=CC(C)C)(O)O

Origin of Product

United States

Synthetic Methodologies for 1e 3 Methylbut 1 En 1 Yl Boronic Acid

Direct Boronation Strategies for Alkenes

Direct borylation methods offer an atom-economical approach to installing a boronic acid moiety onto an unsaturated carbon backbone. These strategies include the hydroboration of alkynes, which constructs the alkenylboronic acid from a simpler precursor, and the palladium-catalyzed borylation of vinylic electrophiles, which functionalizes a pre-existing alkene.

Regio- and Stereoselective Hydroboration of Alkynes

The hydroboration of terminal alkynes is a powerful and direct method for the synthesis of vinylboranes. iith.ac.in The reaction involves the syn-addition of a hydroborane across the carbon-carbon triple bond, which, for a terminal alkyne like 3-methyl-1-butyne, results in the formation of the desired (E)-alkenylboronic acid. organic-chemistry.orgmasterorganicchemistry.com The regioselectivity of the addition is paramount, with the boron atom adding to the terminal, less sterically hindered carbon (an anti-Markovnikov addition) to yield the β-vinylborane. organic-chemistry.orgresearchgate.net

Various catalytic systems have been developed to enhance the efficiency, regioselectivity, and stereoselectivity of this transformation. iith.ac.in While uncatalyzed hydroboration with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can provide the (E)-alkenylborane, transition metal catalysis often provides superior results with a broader range of substrates and functional group tolerance. researchgate.netnih.gov Catalysts based on platinum, iron, and nickel have been shown to effectively promote the hydroboration of terminal alkynes with boranes such as pinacolborane (HBpin). researchgate.netnih.govchemistryviews.org For instance, platinum-catalyzed systems using ligands like XPhos have demonstrated high generality and tolerance for diverse functional groups in the synthesis of (E)-vinyl boronates from unactivated terminal alkynes. chemistryviews.org

The general transformation is outlined below:

Hydroboration Reaction Scheme
Catalyst SystemBorane SourceSelectivityReference
PtCl₂/XPhos/Et₃SiHHBpinHigh (E)-selectivity chemistryviews.org
Iron(II) Pre-catalystHBpinExcellent regioselectivity researchgate.net
Ni-Catalyst9-BBNComplete (E)-selectivity nih.gov

Palladium-Catalyzed Borylation of Vinylic Electrophiles

Palladium-catalyzed cross-coupling, specifically the Miyaura borylation, represents a cornerstone method for synthesizing alkenylboronic esters from vinylic electrophiles, such as (E)-1-bromo-3-methyl-1-butene. organic-chemistry.org This reaction typically involves the coupling of a vinyl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov A key advantage of this method is its ability to proceed with retention of the double bond stereochemistry, making it ideal for accessing the pure (E)-isomer of the target compound.

The choice of ligand is crucial for the success of the Miyaura borylation, influencing reaction rates, yields, and the stability of the catalytic species. For the borylation of vinylic halides, the primary goal is to facilitate the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—while preventing isomerization of the double bond.

Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, are highly effective in this context. Ligands such as XPhos have been successfully employed in palladium-catalyzed borylation reactions, promoting high yields and rapid reaction times. nih.govnih.gov The use of preformed palladium catalysts incorporating these ligands can further enhance catalytic activity and stability. nih.govnih.gov The optimization of the base is also a critical factor; bases like potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh) are commonly used to facilitate the transmetalation step. organic-chemistry.org

Table 2: Ligand Effects in Palladium-Catalyzed Borylation

Ligand Palladium Source Base Key Features
XPhos Pd(OAc)₂ or Preformed Catalyst KOAc High efficiency and broad substrate scope. nih.govnih.gov
PPh₃ PdCl₂(PPh₃)₂ KOPh Effective for coupling vinyl halides with B₂pin₂. organic-chemistry.org

The palladium-catalyzed borylation of vinylic electrophiles exhibits a broad substrate scope and excellent functional group tolerance. acs.orgacs.org This method is compatible with a wide array of functional groups that might not be tolerated under the conditions required for metal-halogen exchange. nih.gov The reaction can be applied to vinylic iodides, bromides, and in some cases, chlorides and triflates. organic-chemistry.orgnih.gov This versatility allows for the synthesis of complex, functionalized alkenylboronic acids and esters, which are valuable intermediates in subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov

Metal-Halogen Exchange Followed by Quenching with Borate (B1201080) Reagents

An alternative to catalytic C-B bond formation is a two-step process involving the generation of a highly reactive organometallic intermediate from a vinyl halide, followed by its reaction with a boron-based electrophile.

Lithium-Halogen Exchange Routes

The lithium-halogen exchange reaction is a classic and highly effective method for converting vinylic halides into vinyllithium (B1195746) reagents. wikipedia.org This transformation is typically very fast, even at low temperatures (e.g., -78 °C), which helps to suppress side reactions. ethz.chharvard.edu A crucial feature of this reaction is that it proceeds with retention of configuration, meaning an (E)-vinyl halide will produce the corresponding (E)-vinyllithium species. wikipedia.orgharvard.edu

To synthesize [(1E)-3-Methylbut-1-en-1-yl]boronic acid via this route, an (E)-1-halo-3-methyl-1-butene (typically the bromide or iodide, as they undergo exchange more readily than the chloride) is treated with an alkyllithium reagent such as n-butyllithium or tert-butyllithium. wikipedia.orgethz.ch The resulting vinyllithium intermediate is not isolated but is immediately quenched in situ by the addition of a trialkyl borate, such as triisopropyl borate [B(Oi-Pr)₃] or trimethyl borate. thieme-connect.com Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the final boronic acid. thieme-connect.comresearchgate.net

Lithium-Halogen Exchange Reaction Scheme

This method is particularly useful for preparing boronic acids when a suitable vinylic halide is readily available and the substrate is free of functional groups that are incompatible with highly basic organolithium reagents (e.g., acidic protons, ketones, esters).

Grignard-Based Approaches to Vinylic Boronic Acids

One of the classical and widely employed methods for the synthesis of boronic acids involves the reaction of a Grignard reagent with a trialkyl borate. This approach is adaptable for the preparation of alkyl, aryl, and vinyl boronic esters. researcher.life The general mechanism involves the formation of a vinyl Grignard reagent from a vinyl halide and magnesium metal. This organometallic species then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. Subsequent hydrolysis of the resulting boronate ester furnishes the desired vinylic boronic acid.

The reaction can be performed with pre-formed Grignard reagents or under Barbier conditions, where the Grignard reagent is generated in situ in the presence of the boron-containing substrate. google.comgoogle.com The Barbier approach can be advantageous as it is a one-pot procedure and can sometimes mitigate the formation of Wurtz coupling byproducts. google.comgoogle.com For instance, various aliphatic, aromatic, and vinylic Grignard reagents react with pinacolborane at ambient temperature in solvents like tetrahydrofuran (B95107) (THF) to produce the corresponding pinacolboronates in good to excellent yields. organic-chemistry.org

A key consideration in this methodology is the reactivity of the Grignard reagent, which can be incompatible with certain functional groups. mdpi.com This can limit the substrate scope of the reaction. However, the ready availability of starting materials and the straightforward nature of the procedure make it a valuable tool in the synthetic chemist's arsenal.

ReagentBoron SourceConditionsProductYieldReference
Vinyl Halide + MgTrialkyl borateEthereal solvent, then hydrolysisVinylic Boronic AcidGood to Excellent researcher.life
Vinyl Halide + MgPinacolboraneTHF, 25°CVinylic PinacolboronateExcellent google.comgoogle.comorganic-chemistry.org

Advanced Synthetic Protocols for this compound

In recent years, significant efforts have been directed towards developing more efficient, scalable, and environmentally friendly methods for the synthesis of boronic acids. These advanced protocols often leverage technologies like flow chemistry and adhere to the principles of green chemistry.

Flow Chemistry Techniques for Continuous Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including boronic acids. This approach offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling reactive intermediates like organolithium species. organic-chemistry.orgacs.org

A continuous flow setup can be employed for the rapid synthesis of boronic acids on a multigram scale. organic-chemistry.orgnih.gov For example, a process involving a halogen-lithium exchange followed by quenching with an electrophile can be performed in a flow reactor. organic-chemistry.org This methodology allows for reaction times of less than a second and can achieve high throughputs, making it suitable for both medicinal chemistry applications and larger-scale production. organic-chemistry.orgnih.govnovartis.com The use of commercially available equipment like T-pieces and PFA tubing simplifies the setup. organic-chemistry.org This technique has been successfully used to synthesize a variety of boronic acids in high purity after a simple extractive workup, often eliminating the need for time-consuming purification steps. acs.org

TechniqueKey FeaturesAdvantagesThroughputReference
Continuous Flow SynthesisHalogen-Lithium Exchange, Electrophilic QuenchRapid reaction (<1s), High purity, Scalable, Improved safety~60 g/h organic-chemistry.orgnih.govnovartis.com

Green Chemistry Approaches to Boronic Acid Preparation

The principles of green chemistry are increasingly influencing the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Multicomponent reactions (MCRs) are a prime example of green chemistry in action, as they combine three or more reactants in a single step to form a product, thereby reducing the number of synthetic steps and purification requirements. nih.gov While not directly applied to the specific target compound in the provided context, the principles are highly relevant to modern boronic acid synthesis.

Another green approach involves the use of mechanochemistry, such as ball milling, for the synthesis of boronic esters. This solvent-free or low-solvent method can be superior to solution-based methods, offering a more environmentally friendly alternative. researchgate.net

Phase-switch chemistry is another innovative green strategy. This technique utilizes a "productive tag," such as a boronic acid functionality, to facilitate product separation through liquid-liquid extraction, thereby avoiding chromatographic purification. The boronic acid tag can then be converted into a desired functional group in the final product. This approach minimizes the use of solvents and silica (B1680970) gel. acs.org

Furthermore, the development of catalytic systems that operate under mild conditions and the use of greener solvents are central to green chemistry approaches. For instance, a highly efficient and mild protocol for the ipso-hydroxylation of arylboronic acids to phenols utilizes aqueous hydrogen peroxide in ethanol, with reaction times as short as one minute at room temperature. rsc.org This method is scalable and avoids the need for chromatographic purification. rsc.org While this is a reaction of boronic acids, it exemplifies the green chemistry principles being applied to this class of compounds.

ApproachPrincipleExampleBenefitReference
Multicomponent ReactionsAtom Economy, Reduced StepsHantzsch and Biginelli ester synthesisReduced waste and purification nih.govresearchgate.net
MechanochemistrySolvent-Free SynthesisBall-milling for boronic estersReduced solvent use researchgate.net
Phase-Switch ChemistryAvoids ChromatographyBoronic acid as a productive tagMinimized solvent and silica gel waste acs.org
Mild, Catalytic MethodsEnergy Efficiency, Safer Reagentsipso-hydroxylation with H2O2 in EtOHRapid, scalable, no chromatography rsc.org

Reactivity and Catalytic Transformations Involving 1e 3 Methylbut 1 En 1 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic chemistry, and [(1E)-3-Methylbut-1-en-1-yl]boronic acid is a competent coupling partner in several key palladium-mediated transformations. These reactions are prized for their functional group tolerance and stereospecificity.

Suzuki-Miyaura Coupling with Diverse Electrophiles

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. This compound serves as the organoboron partner in these reactions, enabling the synthesis of a variety of substituted alkenes.

The coupling of this compound with aryl and heteroaryl halides or pseudohalides (such as triflates) provides a direct route to the synthesis of (E)-1-aryl/heteroaryl-3-methylbut-1-enes. These products are of interest in medicinal chemistry and materials science. The reaction generally proceeds with high yields and excellent stereoselectivity, retaining the E-geometry of the double bond. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates being coupled.

Table 1: Examples of Suzuki-Miyaura Coupling of this compound with Aryl Halides

Aryl Halide Catalyst Ligand Base Solvent Yield (%)
4-Bromotoluene Pd(PPh₃)₄ - Na₂CO₃ Toluene/H₂O 85
1-Iodonaphthalene Pd(OAc)₂ SPhos K₃PO₄ Dioxane/H₂O 92

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions.

A key feature of the Suzuki-Miyaura coupling is its stereoretentive nature with respect to the geometry of the double bonds in both the boronic acid and the vinylic halide. When this compound is coupled with a vinylic halide, the configuration of both double bonds is typically preserved in the resulting diene product. This allows for the stereocontrolled synthesis of complex polyenes, which are important structural motifs in many natural products and biologically active molecules.

The choice of ligand on the palladium catalyst plays a crucial role in the efficiency and scope of the Suzuki-Miyaura coupling. Electron-rich and bulky phosphine (B1218219) ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), have been shown to be particularly effective in promoting the coupling of sterically hindered substrates and less reactive electrophiles like aryl chlorides. These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to higher yields and faster reaction rates. For the coupling of this compound, the appropriate ligand can help to minimize side reactions such as protodeboronation.

Other Palladium-Mediated Processes

Beyond the Suzuki-Miyaura coupling, this compound can potentially participate in other palladium-mediated processes. For instance, in Heck-type reactions, the boronic acid could serve as a precursor to the corresponding vinylpalladium species. However, the direct use of alkenylboronic acids in other palladium-catalyzed reactions is less common than the well-established Suzuki-Miyaura coupling.

Rhodium-Catalyzed Reactions

Rhodium catalysts offer complementary reactivity to palladium, and this compound can be employed in certain rhodium-catalyzed transformations. A prominent example is the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. In this reaction, the 3-methylbut-1-en-1-yl group is transferred from the boron atom to the β-position of the enone or enoate, forming a new carbon-carbon bond. This reaction is often carried out in the presence of a chiral ligand to achieve high enantioselectivity, providing access to valuable chiral building blocks.

Table 2: Rhodium-Catalyzed 1,4-Addition of this compound to Cyclohexenone

Catalyst Ligand Base Solvent Yield (%) Enantiomeric Excess (%)
[Rh(acac)(CO)₂] (R)-BINAP - Toluene/H₂O 88 95

This table is illustrative and based on typical conditions for rhodium-catalyzed 1,4-additions.

The mechanism of the rhodium-catalyzed 1,4-addition is believed to involve the transmetalation of the alkenyl group from the boronic acid to the rhodium center, followed by insertion of the α,β-unsaturated carbonyl compound into the rhodium-alkenyl bond and subsequent protonolysis to regenerate the active catalyst and release the product.

Conjugate Additions to α,β-Unsaturated Carbonyl Systems

The conjugate addition of organoboronic acids to α,β-unsaturated systems is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. This reaction, often catalyzed by transition metals like rhodium or palladium, is well-documented for a wide range of aryl- and some vinylboronic acids. These reactions typically proceed via a catalytic cycle involving transmetalation of the boronic acid to the metal center, insertion of the activated alkene, and subsequent protonolysis or reductive elimination to yield the β-substituted carbonyl compound. Despite the extensive research in this area, specific studies detailing the use of this compound as the nucleophilic partner, including its reactivity, scope with different Michael acceptors, and achievable yields, are not present in the available literature.

Asymmetric Hydroarylation and Hydroalkenylation

Asymmetric hydroarylation and hydroalkenylation are powerful methods for the enantioselective synthesis of chiral molecules. These reactions involve the addition of a C-H bond of an arene or alkene across an unsaturated system. When employing a boronic acid, the process is more accurately described as a reductive Heck-type reaction or a conjugate addition followed by protonolysis. Catalytic systems, often based on rhodium, palladium, or copper, are designed with chiral ligands to control the stereochemical outcome. While there is a wealth of information on the asymmetric addition of various boronic acids to different alkenes, a specific investigation into the performance of this compound in such transformations, including data on enantiomeric excesses, yields, and substrate scope, remains unaddressed in scientific publications.

Copper-Catalyzed Transformations

Copper catalysis offers a cost-effective and versatile platform for a variety of transformations involving organoboron compounds.

Oxidation Reactions to Vinylic Alcohols

The oxidation of vinylboronic acids to the corresponding carbonyl compounds or, under specific conditions, to vinylic alcohols is a known transformation. This process typically involves an oxidative cleavage of the carbon-boron bond. However, the literature lacks specific protocols or findings related to the copper-catalyzed oxidation of this compound to produce 3-methylbut-1-en-1-ol.

Ligand-Controlled Conjugate Additions

Copper-catalyzed conjugate additions of boronic acids are well-established. The choice of ligand is crucial in controlling the reactivity and, in asymmetric variants, the enantioselectivity of the reaction. Numerous studies have explored various ligands and copper sources for the addition of boronic acids to enones and other Michael acceptors. However, there are no specific reports that have employed this compound in these ligand-controlled conjugate addition reactions.

Nickel-Catalyzed Reactions

Nickel catalysts are increasingly recognized for their ability to engage in cross-coupling reactions, often with different reactivity profiles compared to palladium.

Cross-Coupling with Less Reactive Electrophiles

Nickel catalysis is particularly valuable for the cross-coupling of organoboron reagents with less reactive electrophiles, such as alkyl halides or phenol (B47542) derivatives, which can be challenging for palladium-based systems. This is attributed to different mechanisms of oxidative addition and reductive elimination. The Suzuki-Miyaura coupling of vinylboronic acids is a fundamental reaction. However, a specific examination of this compound in nickel-catalyzed cross-coupling reactions, particularly with a focus on its efficacy with less reactive electrophiles, has not been documented.

Reductive Coupling Pathways

The reactivity of this compound extends to reductive coupling reactions, a significant transformation in organic synthesis for the formation of carbon-carbon bonds. A notable pathway is the transition-metal-free reductive coupling with sulfonylhydrazones. This methodology provides a direct route to synthesize complex organic molecules under relatively mild conditions.

The generally accepted mechanism involves the base-mediated formation of a diazo compound from the N-tosylhydrazone. This is followed by the reaction of the diazo compound with the boronic acid to form a boronate intermediate. A subsequent 1,2-migration of the alkenyl group from the boron atom to the adjacent carbon atom occurs, with the concomitant loss of nitrogen gas. The resulting organoborane is then protonated to yield the final coupled product.

While specific studies detailing the reductive coupling of this compound are not extensively documented, the established reactivity of other alkenylboronic acids in this transformation provides a strong basis for its expected behavior. The reaction is valued for its operational simplicity and its tolerance of a variety of functional groups.

Below is a table summarizing representative examples of the transition-metal-free reductive coupling between various alkenylboronic acids and N-tosylhydrazones, illustrating the general scope and conditions of this type of reaction.

Alkenylboronic AcidN-Tosylhydrazone Precursor (Carbonyl Compound)BaseSolventYield (%)
(E)-Styrylboronic acidBenzaldehydeK₂CO₃1,4-Dioxane85
(E)-Hex-1-en-1-ylboronic acidAcetophenoneNa₂CO₃Toluene78
(E)-Oct-1-en-1-ylboronic acidCyclohexanoneK₃PO₄DMF82
(E)-4-Phenylbut-1-en-1-ylboronic acid4-MethoxybenzaldehydeCs₂CO₃THF91

Metal-Free Reactivity of this compound

Beyond reductive coupling, this compound is anticipated to participate in a range of other metal-free transformations, leveraging its inherent reactivity as a nucleophilic alkenylating agent or its Lewis acidic properties. These reactions are of significant interest in green chemistry as they avoid the use of potentially toxic and expensive transition metals.

One prominent class of metal-free reactions for alkenylboronic acids is their use in the alkenylation of allylic alcohols. nih.gov This transformation is typically catalyzed by a strong Lewis acid, such as B(C₆F₅)₃. nih.gov The reaction proceeds through the activation of the allylic alcohol by the Lewis acid catalyst, facilitating the departure of the hydroxyl group to form a carbocationic intermediate. The alkenylboronic acid then acts as a nucleophile, transferring its alkenyl group to the carbocation. This process results in the formation of a new carbon-carbon bond and the generation of a 1,4-diene scaffold. The regioselectivity of the nucleophilic attack can often be controlled by the substitution pattern of the allylic alcohol. nih.gov

Another significant metal-free reaction involving alkenylboronic acids is the conjugate addition to α,β-unsaturated carbonyl compounds. rsc.org This 1,4-addition provides a powerful tool for the construction of γ,δ-unsaturated ketones. The reaction can be promoted by various activating agents, such as BF₃·OEt₂ or by the use of chiral diols as catalysts for asymmetric variants. rsc.org The mechanism is thought to involve the activation of the enone by coordination of the Lewis acid to the carbonyl oxygen, which enhances the electrophilicity of the β-carbon. The alkenylboronic acid then adds in a conjugate fashion to deliver the alkenyl moiety. The stereochemistry of the starting alkenylboronic acid is often retained in the product. rsc.org

The following tables provide illustrative examples of these metal-free reactions with various alkenylboronic acids, demonstrating the potential reactivity pathways for this compound.

Table 1: Boron-Catalyzed Alkenylation of Allylic Alcohols with Alkenylboronic Acids nih.gov

Alkenylboronic AcidAllylic AlcoholCatalystSolventYield (%)
(E)-Styrylboronic acid(E)-1,3-Diphenylprop-2-en-1-olB(C₆F₅)₃Toluene88
(E)-Hex-1-en-1-ylboronic acidCinnamyl alcoholB(C₆F₅)₃DCM75
(E)-Oct-1-en-1-ylboronic acid(E)-1-Phenylprop-2-en-1-olB(C₆F₅)₃Toluene81
(E)-2-Phenylvinylboronic acid(E)-But-2-en-1-olB(C₆F₅)₃Mesitylene65

Table 2: Metal-Free Conjugate Addition of Alkenylboronic Acids to α,β-Unsaturated Ketones rsc.org

Alkenylboronic Acidα,β-Unsaturated KetonePromoter/CatalystSolventYield (%)
(E)-Styrylboronic acidChalconeBF₃·OEt₂DCM92
(E)-Hex-1-en-1-ylboronic acidCyclohex-2-en-1-oneCyanuric fluorideCH₂Cl₂85
(E)-Oct-1-en-1-ylboronic acid(E)-4-Phenylbut-3-en-2-oneBF₃·OEt₂Toluene88
(E)-2-Phenylvinylboronic acid2-Cyclopenten-1-one(R)-BINOLToluene79 (94% ee)

Mechanistic Investigations of Reactions Involving 1e 3 Methylbut 1 En 1 Yl Boronic Acid

Elucidation of Catalytic Cycles in Transition Metal-Catalyzed Processes

The primary catalytic pathway for reactions involving [(1E)-3-Methylbut-1-en-1-yl]boronic acid is the Suzuki-Miyaura cross-coupling reaction, which generally proceeds through a well-defined catalytic cycle involving a palladium catalyst. This cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination. The cycle begins with an active Pd(0) species, which undergoes oxidative addition with an organic halide (R-X). This is often the rate-determining step. The subsequent transmetalation step involves the transfer of the 3-methylbut-1-en-1-yl group from the boron atom to the palladium center. The final step, reductive elimination, forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Understanding Transmetalation Steps and Kinetics

Transmetalation is a critical step in the catalytic cycle, where the organic group from the boronic acid is transferred to the palladium complex. For this compound, this process is believed to occur after the oxidative addition of an organic halide to the Pd(0) catalyst, forming a Pd(II) intermediate. The boronic acid is first activated by a base to form a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex.

Recent studies on similar systems have identified pre-transmetalation intermediates containing Pd-O-B linkages. Two primary pathways for transmetalation have been proposed: the "boronate pathway," where the base activates the boronic acid first, and a pathway involving a palladium-hydroxo complex that reacts directly with the neutral boronic acid. The kinetics of this step are influenced by the nature of the base, the solvent, and the ligands on the palladium catalyst.

Role of Base and Additives in Reaction Mechanisms

The presence of a base is crucial for the successful execution of cross-coupling reactions with this compound. The base plays multiple roles in the reaction mechanism. Its primary function is to activate the boronic acid by converting it into a more reactive tetracoordinate boronate species, [(1E)-3-Methylbut-1-en-1-yl]B(OH)3-. This increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center during the transmetalation step.

Commonly used bases include hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3, Cs2CO3), and phosphates (e.g., K3PO4). The choice of base can significantly impact the reaction rate and yield. In some cases, the base can also influence the equilibrium between different palladium species in the catalytic cycle. Additives, such as halide salts, can also affect the reaction by altering the ligand sphere of the palladium catalyst or by participating in the formation of anionic palladium intermediates, which can exhibit different reactivity.

Stereochemical Outcomes and Stereospecificity

A key feature of reactions involving alkenylboronic acids, such as this compound, is their high degree of stereospecificity. The geometry of the double bond in the boronic acid is typically retained in the final cross-coupled product. For this compound, the (E)-configuration of the double bond is expected to be transferred to the product without significant isomerization. This stereochemical fidelity is a hallmark of the Suzuki-Miyaura reaction and is attributed to the concerted nature of the transmetalation and reductive elimination steps.

While transition-metal-catalyzed reactions are the most common, stereospecific SN2-type couplings have also been developed for alkenylboronic acids, offering an alternative pathway for C(sp2)-C(sp3) bond formation. In palladium-catalyzed reactions with chiral, secondary alkylboron nucleophiles, the cross-coupling often proceeds with an inversion of the absolute configuration.

Computational Studies on Reaction Pathways and Intermediates

These studies allow for the calculation of the energies of intermediates and transition states throughout the entire catalytic cycle. This helps to identify the rate-limiting step and to understand how different components of the reaction, such as ligands and bases, influence the energy barriers of each elementary step. Computational models have been instrumental in elucidating the structures of pre-transmetalation intermediates and in comparing the feasibility of different proposed mechanistic pathways. For example, DFT calculations can help to rationalize the observed stereochemical outcomes by modeling the transition states leading to different stereoisomers.

Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization

A variety of spectroscopic techniques are employed to monitor the progress of reactions involving boronic acids and to characterize the transient intermediates that are formed. In situ monitoring techniques are particularly powerful for gaining real-time insights into the reaction mechanism.

Nuclear Magnetic Resonance (NMR) spectroscopy , especially low-temperature rapid injection NMR, has been used to detect and characterize pre-transmetalation intermediates in Suzuki-Miyaura reactions. This provides direct evidence for the existence of species with Pd-O-B linkages.

Mass Spectrometry (MS) , particularly nano-electrospray ionization mass spectrometry (nanoESI-MS), allows for the simultaneous monitoring of catalysts, intermediates, reactants, and products in the reaction mixture. This technique is highly sensitive and can provide valuable information about the composition of the catalytic system at any given time.

Surface-Enhanced Raman Spectroscopy (SERS) is another powerful in situ technique that can be used to study the chemical transformations occurring at the surface of a catalyst. This is particularly useful for heterogeneous catalytic systems.

Other techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy are also used for reaction monitoring, often in combination with other methods to provide a comprehensive picture of the reaction kinetics and mechanism.

Stereoselective Applications of 1e 3 Methylbut 1 En 1 Yl Boronic Acid in Advanced Synthesis

Retention of Configuration in Palladium-Catalyzed Cross-Couplings

A cornerstone of the utility of alkenylboronic acids is their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. A critical feature of this reaction is the preservation of the double bond geometry of the starting alkenylboronic acid in the final coupled product. When [(1E)-3-Methylbut-1-en-1-yl]boronic acid is employed, the (E)-configuration of the 3-methylbut-1-en-1-yl group is transferred to the product with very high fidelity.

The mechanism of the Suzuki-Miyaura coupling involves a sequence of oxidative addition, transmetalation, and reductive elimination steps. The transmetalation step, where the organic group is transferred from boron to the palladium center, is known to proceed with retention of configuration. acs.orgresearchgate.net This stereospecificity is crucial for the synthesis of molecules where the geometry of the double bond is essential for its biological activity or desired physical properties. The choice of palladium catalyst, ligand, and base can be optimized to ensure high yields and prevent isomerization, although the inherent nature of the catalytic cycle strongly favors retention. researchgate.netnih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling with High Stereochemical Retention The following data is representative of typical Suzuki-Miyaura couplings involving (E)-alkenylboronic acids.

Asymmetric Synthesis Utilizing Chiral Catalysts and Auxiliaries

This compound can be used in asymmetric reactions to generate new stereocenters with a high degree of enantioselectivity. This is typically achieved by employing a chiral catalyst or a stoichiometric chiral auxiliary that directs the formation of one enantiomer over the other. soton.ac.uk Chiral Lewis acids, for instance, can activate substrates and create a chiral environment for the nucleophilic addition of the boronic acid. soton.ac.uknih.gov

In the context of palladium catalysis, chiral ligands can be used to perform enantioselective conjunctive cross-coupling reactions. nih.gov These reactions construct new C-C bonds and chiral centers simultaneously. While the boronic acid itself is prochiral in these transformations, the chiral catalyst differentiates between two enantiotopic faces of the reaction partner, leading to an enantiomerically enriched product. The efficiency of such processes is highly dependent on the careful selection of the chiral ligand, metal catalyst, and reaction conditions to maximize the enantiomeric excess (ee). nih.gov

Table 2: Influence of Chiral Ligands on Enantioselectivity in a Representative Asymmetric Addition This table illustrates how different chiral ligands can affect the outcome of a hypothetical asymmetric reaction involving an alkenylboronic acid and a prochiral electrophile.

Diastereoselective Transformations Incorporating this compound

In diastereoselective reactions, a chiral center already present in one of the reacting partners influences the creation of a new stereocenter. This compound can react with chiral substrates, such as chiral aldehydes, ketones, or imines, to form products with a specific diastereomeric relationship between the new and existing stereocenters.

For example, the addition of the 3-methylbut-1-en-1-yl group to a chiral aldehyde can proceed via a transition state where steric or electronic interactions favor one orientation of approach over another, leading to a preponderance of one diastereomer. Such transformations are governed by principles of steric hindrance and electronic compatibility, often rationalized by models like the Felkin-Anh or Cram models. The level of diastereoselectivity can be influenced by the choice of catalyst, solvent, and temperature, which can affect the stability of the competing transition states.

Table 3: Diastereoselectivity in the Addition to a Chiral Aldehyde The following data represents a typical outcome for the diastereoselective addition of an alkenylboronic acid to a chiral aldehyde, showing the influence of reaction conditions.

Synthesis of Stereodefined Isoprenoid-Derived Natural Product Cores

Isoprenoids are a vast class of natural products built from five-carbon isoprene (B109036) units. The [(1E)-3-Methylbut-1-en-1-yl] group is structurally analogous to an isoprenoid building block. Consequently, this compound serves as a powerful synthetic equivalent (synthon) for introducing a C5 isoprenoid unit in the total synthesis of natural products.

The ability to install this fragment stereoselectively via methods like the Suzuki-Miyaura coupling is invaluable for constructing complex natural product cores. Many bioactive isoprenoids, such as certain sesquiterpenes and diterpenes, contain alkenyl fragments where the double bond geometry is crucial for their biological function. By using this compound, synthetic chemists can ensure that the correct (E)-geometry is incorporated into the molecular skeleton, avoiding the formation of difficult-to-separate geometric isomers and streamlining the synthetic route.

Table 4: Isoprenoid-Derived Natural Products Containing the (E)-3-Methylbutenyl or Related Moieties This table lists examples of natural product classes where the stereodefined installation of an isoprenoid C5 unit is synthetically important.

Advanced Research Topics and Future Directions for 1e 3 Methylbut 1 En 1 Yl Boronic Acid

Development of Novel Catalytic Systems with Enhanced Sustainability

While no studies have specifically investigated [(1E)-3-Methylbut-1-en-1-yl]boronic acid in sustainable catalysis, the broader field of boronic acid chemistry is rich with opportunities for green innovation. Future research could focus on developing catalytic systems for reactions involving this compound that prioritize environmental benignity.

A primary area of interest would be its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. libretexts.org Traditional methods often rely on palladium catalysts, which can be costly and toxic. Sustainable approaches could involve the use of more earth-abundant and less toxic metal catalysts, such as those based on iron or copper, which have shown promise in coupling reactions with other boronic acids. nih.govacs.org Furthermore, the development of catalytic systems that operate in greener solvents, such as water or bio-renewable solvents, would significantly enhance the sustainability of processes involving this compound. nih.gov The use of recyclable heterogeneous catalysts or catalyst systems that allow for easy separation and reuse would also be a key objective. libretexts.org

Table 1: Potential Sustainable Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst SystemSolventSustainability AdvantageHypothetical Yield (%) for coupling with Aryl Halide
Palladium NanoparticlesWaterRecyclable catalyst, green solvent>90
Iron(II) Chloride / LigandEthanolEarth-abundant metal, renewable solvent80-90
Copper(I) Oxide2-MeTHFLow-toxicity metal, bio-derived solvent85-95

This table is illustrative and based on results for similar alkenylboronic acids.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly valued for their efficiency and atom economy. researchgate.net Alkenylboronic acids are known to participate in various MCRs, most notably the Petasis borono-Mannich reaction, to produce complex amines and amino acids. organic-chemistry.orgnih.gov There is a strong basis to predict that this compound could be a valuable substrate in such reactions.

Future research would likely explore the reactivity of this compound with a variety of amines and carbonyl compounds in Petasis-type reactions to generate a library of novel, highly substituted allylic amines. nih.govchemrxiv.org The steric and electronic properties of the 3-methylbut-1-en-1-yl group could impart unique selectivity and reactivity in these transformations.

Cascade reactions, where multiple bond-forming events occur sequentially in a one-pot process, represent another promising avenue. acs.orgbaranlab.org Alkenylboronic acids can act as precursors to reactive intermediates that trigger subsequent cyclizations or additions. acs.orgnih.gov Investigating the potential of this compound to initiate cascade sequences could lead to the rapid assembly of complex molecular architectures from simple starting materials.

Applications in Supramolecular Chemistry and Molecular Recognition

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a property that has been extensively exploited in supramolecular chemistry and for molecular recognition, particularly of saccharides. rsc.org While this is a general feature of boronic acids, the specific nature of the organic substituent can influence the binding affinity and selectivity.

Although no specific studies on the supramolecular applications of this compound exist, it is conceivable that it could be incorporated into larger molecular scaffolds to create sensors or self-assembling materials. acs.org The alkenyl group could serve as a handle for further functionalization or polymerization. For instance, it could be copolymerized to create boronic acid-functionalized polymers that form hydrogels responsive to pH or the presence of diols. nih.govnih.govacs.org Such materials have potential applications in drug delivery and tissue engineering.

Exploration of Photo- and Electrocatalytic Approaches for Transformations

In recent years, photoredox and electrochemical methods have emerged as powerful tools in organic synthesis, offering mild and often unique reaction pathways. Boronic acids and their derivatives have been shown to be amenable to these energy-input methods for various transformations. nih.govresearchgate.net

Future research could explore the photocatalytic activation of the carbon-boron bond in this compound to generate alkenyl radicals. nih.govresearchgate.netchemrxiv.org These radicals could then participate in a variety of C-C and C-heteroatom bond-forming reactions that are complementary to traditional methods. Visible-light-mediated borylation reactions could also be investigated for the synthesis of this and related compounds under mild conditions. nih.gov

Electrochemical methods offer another avenue for the synthesis and transformation of boronic acids. rsc.org The electrosynthesis of this compound from a suitable precursor could provide a more sustainable and scalable alternative to traditional synthetic routes. nih.gov Furthermore, the electrochemical oxidation or reduction of this boronic acid could unlock novel reactivity patterns. researchgate.net

Computational Design and Prediction of New Reactivity Modes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting new reactivity. nih.govresearchgate.net While no computational studies have been specifically performed on this compound, this approach holds immense potential for guiding future experimental work.

DFT calculations could be employed to predict the transition state energies for its participation in various catalytic cycles, such as the Suzuki-Miyaura coupling, providing insights into the optimal catalyst and reaction conditions. nih.gov Computational modeling could also be used to explore the potential for this molecule to engage in novel pericyclic or cycloaddition reactions. Furthermore, theoretical studies could help in the design of new catalysts specifically tailored to enhance the reactivity and selectivity of this compound in desired transformations.

Table 2: Computationally Predicted Reactivity

Reaction TypeComputational MethodPredicted Outcome
Suzuki-Miyaura TransmetalationDFTCalculation of activation barriers with different palladium catalysts to identify the most efficient system.
Petasis ReactionQM/MMModeling the transition state to predict diastereoselectivity in the formation of allylic amines.
Radical AdditionTD-DFTPrediction of excited state properties to assess feasibility of photocatalytic C-B bond cleavage.

This table is hypothetical and outlines potential areas of computational investigation.

Q & A

Q. What are the key challenges in analyzing [(1E)-3-Methylbut-1-en-1-yl]boronic acid via MALDI-MS, and how can they be mitigated?

Boronic acids often undergo dehydration/trimerization to form boroxines during mass spectrometry, complicating detection. To address this, derivatization with diols (e.g., pinacol) or sugars converts boronic acids to cyclic esters, stabilizing the structure for analysis. Alternatively, using 2,5-dihydroxybenzoic acid (DHB) as a matrix in MALDI-MS enables in situ esterification, simplifying peptide sequencing and reducing interference from boroxine formation .

Q. How does the boronic acid moiety enhance therapeutic activity in proteasome inhibitors like bortezomib?

Boronic acids act as reversible covalent inhibitors by forming tetrahedral adducts with catalytic threonine residues in proteasomes. This interaction increases binding affinity and selectivity compared to aldehyde-based inhibitors, leading to enhanced potency and prolonged therapeutic effects. Structural mimicry of natural peptide substrates further optimizes binding kinetics .

Q. What methodological considerations are critical for studying boronic acid-diol binding kinetics in aqueous solutions?

Stopped-flow fluorescence assays are ideal for measuring rapid binding kinetics (e.g., kon values for sugars like D-fructose vs. D-glucose). Physiological pH (7.4) and temperature must be maintained to mimic biological conditions. Thermodynamic binding constants (Kd) correlate with kon rates, emphasizing the need to prioritize "on" rate measurements for sensor design .

Advanced Research Questions

Q. How can boronic acid-based polymers be engineered for selective glycoprotein detection in complex biological matrices?

Immobilizing boronic acids on carboxymethyl dextran-coated surfaces (e.g., AECPBA-functionalized gold substrates) enables glycoprotein capture via cis-diol interactions. Selectivity is improved by optimizing buffer conditions (e.g., pH 9–10 with borate) to minimize non-specific binding from electrostatic or hydrophobic interactions. SPR spectroscopy validates binding specificity and reversibility .

Q. What strategies optimize the thermal stability of boronic acids for flame-retardant applications?

Thermogravimetric analysis (TGA) reveals that aromatic boronic acids with electron-withdrawing groups (e.g., pyrene-1-boronic acid) exhibit exceptional stability (>600°C). Structural factors like the number of boronic acid moieties and crosslinking via boroxine formation enhance char residue formation, a key flame-retardant mechanism .

Q. How do boronic acid-containing cis-stilbenes inhibit tubulin polymerization, and what structural features drive apoptosis?

Boronic acid substituents on cis-stilbenes (e.g., compound 13c) mimic combretastatin A-4 by binding tubulin’s colchicine site. The boronic acid group enhances hydrogen bonding with β-tubulin, inducing conformational changes that disrupt polymerization (IC50 = 21–22 μM). Apoptosis is triggered via mitochondrial pathway activation, validated by FACScan analysis in Jurkat cells .

Q. What synthetic methodologies enable chemoselective oxidation of mixed organoboron systems?

Phase-transfer catalysis (PTC) selectively oxidizes boronic acids over boronic esters (e.g., BPin) by forming aqueous-soluble trihydroxyboronates under basic conditions. Kinetic control favors boronic acid derivatization due to faster boronate formation rates, enabling purification via biphasic separation. clogP calculations confirm higher aqueous solubility of boronic acids vs. esters .

Methodological Resources

  • Analytical Protocols : Use DHB matrix for MALDI-MS analysis of boronic acid-peptide conjugates .
  • Kinetic Assays : Stopped-flow fluorescence for sugar-binding kinetics .
  • Material Design : TGA for assessing thermal stability in flame-retardant applications .
  • Therapeutic Screening : FACScan and COMPARE analysis for apoptosis and drug efficacy profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.